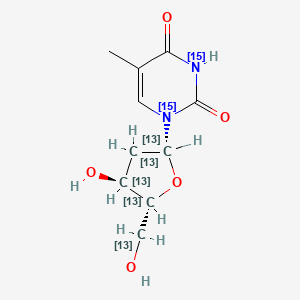
Thymidine-13C5,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine-13C5,15N is a stable isotope-labeled compound of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and quantification in various biochemical and physiological studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Thymidine-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through biosynthetic methods using labeled precursors in microbial cultures. The labeled precursors, such as 13C-labeled glucose and 15N-labeled ammonium salts, are metabolized by the microorganisms to produce labeled thymidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing the labeled precursors, and the labeled thymidine is subsequently extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Thymidine-13C5,15N undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to thymine.
Reduction: Thymidine can be reduced to dihydrothymidine.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.
Major Products
Oxidation: Thymine
Reduction: Dihydrothymidine
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in studies of DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in imaging studies to monitor cell turnover and proliferation in cancer research.
Industry: Applied in the production of labeled nucleotides for use in molecular biology research
作用機序
Thymidine-13C5,15N exerts its effects by incorporating into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the tracking of DNA synthesis and cell proliferation. The labeled thymidine pairs with deoxyadenosine in the DNA strand, enabling precise quantification and imaging of DNA replication processes .
類似化合物との比較
Similar Compounds
Thymidine-13C5: Labeled with carbon-13 only.
Thymidine-15N: Labeled with nitrogen-15 only.
Deoxyadenosine-13C5,15N: Another stable isotope-labeled nucleoside used in similar applications
Uniqueness
Thymidine-13C5,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15, providing enhanced sensitivity and specificity in tracking DNA synthesis and cell proliferation compared to singly labeled compounds .
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1,11+1,12+1 |
InChIキー |
IQFYYKKMVGJFEH-JGDHDXEJSA-N |
異性体SMILES |
CC1=C[15N](C(=O)[15NH]C1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


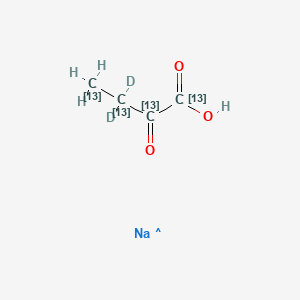
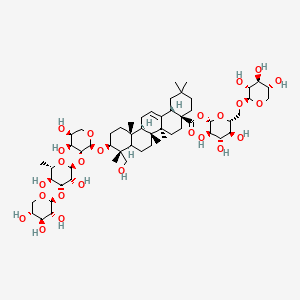
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)


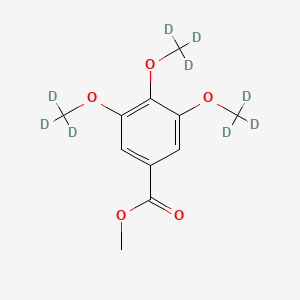
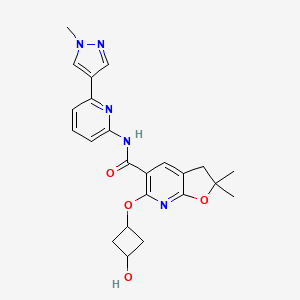

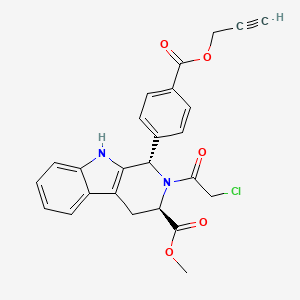


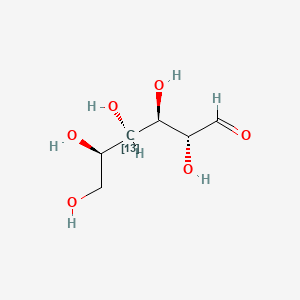
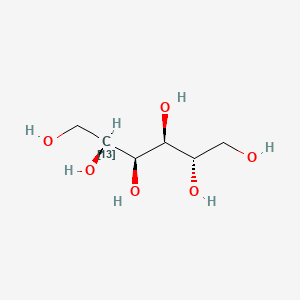
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
